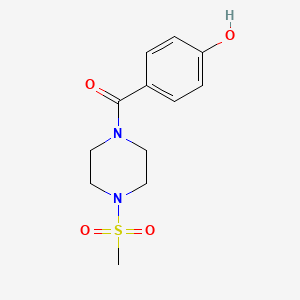
4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol
Übersicht
Beschreibung
4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol is a useful research compound. Its molecular formula is C12H16N2O4S and its molecular weight is 284.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(4-Methanesulfonylpiperazine-1-carbonyl)phenol, a phenolic compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₆N₂O₄S
- Molecular Weight : 284.33 g/mol
- CAS Number : 1272915-35-1
Biological Activity Overview
The biological activities of this compound are primarily characterized by its antioxidant properties, cytotoxic effects on cancer cells, and potential as an antimicrobial agent.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant capabilities, which play a crucial role in mitigating oxidative stress. Research indicates that the phenolic moiety in compounds like this compound contributes significantly to this activity. In studies, derivatives of this compound have shown the ability to inhibit lipid peroxidation effectively, with some exhibiting Trolox equivalent values indicating strong antioxidant potential .
Cytotoxic Effects
Recent investigations into the cytotoxic properties of this compound reveal its selective toxicity towards various tumor cell lines. For instance, it has been shown to induce apoptosis in HuTu 80 cells through mitochondrial pathways, leading to significant decreases in mitochondrial membrane potential (ΔΨm) . The concentration-dependent nature of this effect suggests a promising avenue for cancer therapy.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby preventing cellular damage.
- Induction of Apoptosis : It activates pro-apoptotic pathways through mitochondrial depolarization, leading to cell death in cancerous cells.
- Membrane Disruption : Similar phenolic compounds exhibit the ability to disrupt microbial membranes, suggesting a potential mechanism for antimicrobial activity.
Research Findings
A summary of key findings from recent studies is presented below:
Case Studies
Several case studies have highlighted the efficacy of similar phenolic compounds in clinical settings:
- A study demonstrated that phenolic derivatives could reduce tumor growth in animal models by inducing apoptosis and inhibiting glycolysis in cancer cells.
- Another investigation revealed that certain phenolic compounds exhibited enhanced antibacterial activity when modified with sulfonamide groups, indicating a potential pathway for enhancing the efficacy of this compound.
Eigenschaften
IUPAC Name |
(4-hydroxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-19(17,18)14-8-6-13(7-9-14)12(16)10-2-4-11(15)5-3-10/h2-5,15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMLEYZBAFTMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















